

literature review of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol research

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Compound of Interest

Compound Name: 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol

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An In-depth Technical Guide on the Research of **3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol** and Its Derivatives

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif found in a multitude of biologically active molecules.^[1] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antithrombotic, and antioxidant properties, making them highly attractive targets in drug discovery and development.^{[2][3][4][5][6][7]} This technical guide provides a comprehensive literature review focused on **3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol** and its closely related analogs, detailing their synthesis, chemical properties, and biological activities.

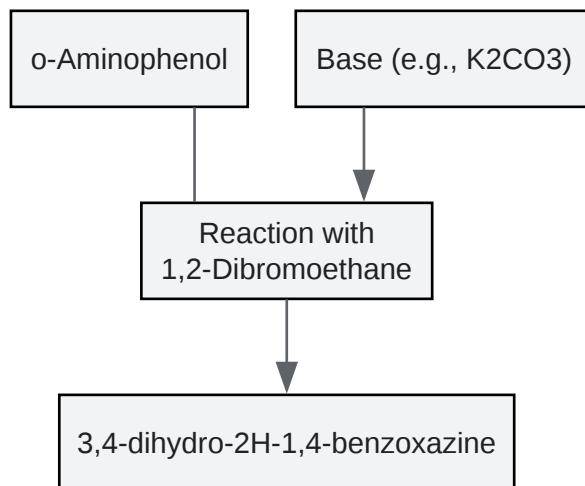
Synthesis of the 3,4-dihydro-2H-1,4-benzoxazine Core

The synthesis of the 3,4-dihydro-2H-1,4-benzoxazine ring system is a well-documented area of research, with various methodologies developed to achieve high yields and stereoselectivity. Common strategies involve the cyclization of precursors derived from o-aminophenols.

Common Synthetic Approaches:

- From o-Aminophenols: A frequent method involves the reaction of substituted o-aminophenols with reagents like 1,2-dibromoethane.[8]
- From Benzoxazoles: An efficient two-step sequence starting from commercially available benzoxazoles involves reduction with sodium borohydride in the presence of acetic acid, followed by a ring closure reaction.[9]
- Catalytic Methods: Modern approaches utilize transition metal catalysis. For instance, a palladium-catalyzed tandem allylic substitution provides chiral vinyl-substituted dihydro-2H-benzo[b][10][11]oxazines in excellent enantioselectivities.[10] Another method involves a copper-catalyzed intramolecular O-arylation of β -amino alcohols.[6]
- Buchwald–Hartwig Cross-Coupling: This reaction has been used to prepare 4-aryl-substituted 1,4-benzoxazines from various 1,4-benzoxazines and substituted bromobenzenes.[2][12]

The general synthetic workflow for preparing the core scaffold from o-aminophenol is illustrated below.



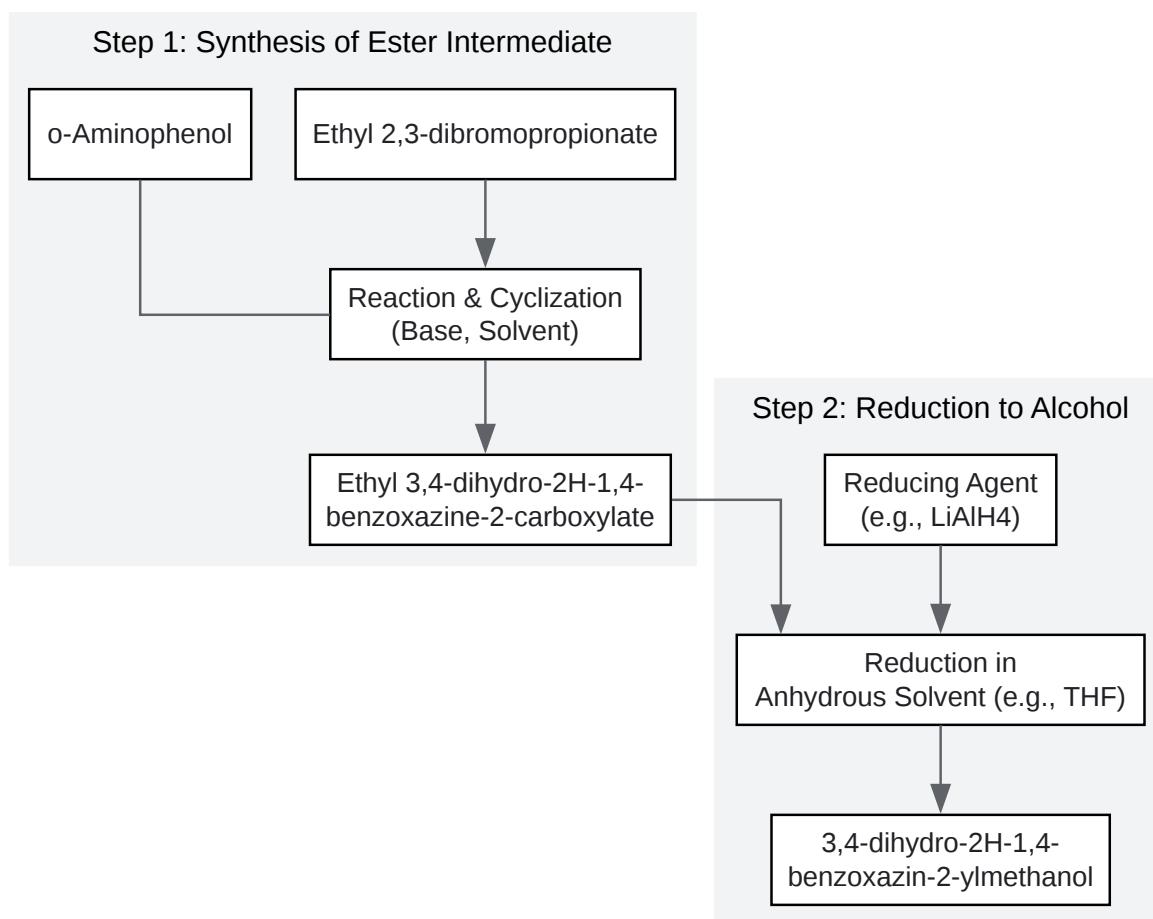
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Caption: General synthesis of the benzoxazine core.

Synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol

Direct synthesis of **3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol** is not extensively detailed in the provided literature, which more commonly focuses on derivatives at other positions. However, a plausible and standard synthetic route would involve the reduction of a corresponding ester or aldehyde at the C2 position, such as ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.

A proposed workflow for this synthesis is outlined below.



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Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Proposed Synthesis

This protocol is based on established chemical principles and analogous syntheses reported for related benzoxazine derivatives.[\[11\]](#)

Step 1: Synthesis of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

- To a solution of o-aminophenol (1 equivalent) in a suitable solvent such as acetone, add potassium carbonate (2.5 equivalents).
- Add ethyl 2,3-dibromopropionate (1.1 equivalents) dropwise to the stirred suspension.
- Reflux the reaction mixture for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and filter off the inorganic salts.
- Evaporate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired ester.

Step 2: Reduction to **3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol**

- Prepare a suspension of lithium aluminum hydride (LiAlH_4 , 2-3 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension to 0 °C in an ice bath.
- Dissolve the ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH_4 suspension.
- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
- Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the sequential slow addition of water, followed by a 15% sodium hydroxide solution, and then water again.

- Filter the resulting aluminum salts through a pad of Celite and wash thoroughly with ethyl acetate.
- Combine the organic filtrates, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure to yield the crude product.
- Purify the product by column chromatography or recrystallization to obtain pure **3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol**.

Spectroscopic Data

While direct experimental data for **3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol** is sparse in the literature, data for analogous compounds allows for a reliable prediction of its spectroscopic characteristics.^[1] The following table summarizes key ^1H and ^{13}C NMR chemical shifts for representative 3,4-dihydro-2H-1,4-benzoxazine derivatives.

Table 1: Representative NMR Spectroscopic Data of 3,4-dihydro-2H-1,4-benzoxazine Derivatives

Compound	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)	Reference
3-Phenyl-3,4-dihydro-2H-benzo[b][10][11]oxazine	7.49–7.26 (m, 5H), 6.78–6.66 (m, 3H), 6.59–6.47 (m, 1H), 6.26 (s, 1H), 4.47 (dt, 1H), 4.22 (ddd, 1H), 3.90 (dd, 1H)	142.70, 140.14, 134.92, 128.39, 127.63, 127.13, 121.19, 116.87, 115.74, 114.89, 69.91, 52.75	[2]

| 3,4-Diphenyl-3,4-dihydro-2H-benzo[b][10][11]oxazine | 7.37–7.16 (m, 9H), 7.12–7.03 (m, 1H), 6.87 (dd, 1H), 6.83–6.72 (m, 2H), 6.69 (td, 1H), 5.05 (t, 1H), 4.48 (dd, 1H), 4.30 (dd, 1H) | 146.25, 144.65, 140.33, 132.83, 129.93, 128.87, 127.67, 127.40, 124.50, 124.48, 121.74, 119.73, 117.22, 116.19, 68.86, 60.66 | [2] |

Biological Activities

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been extensively investigated for a wide array of biological activities.

Anticancer Activity

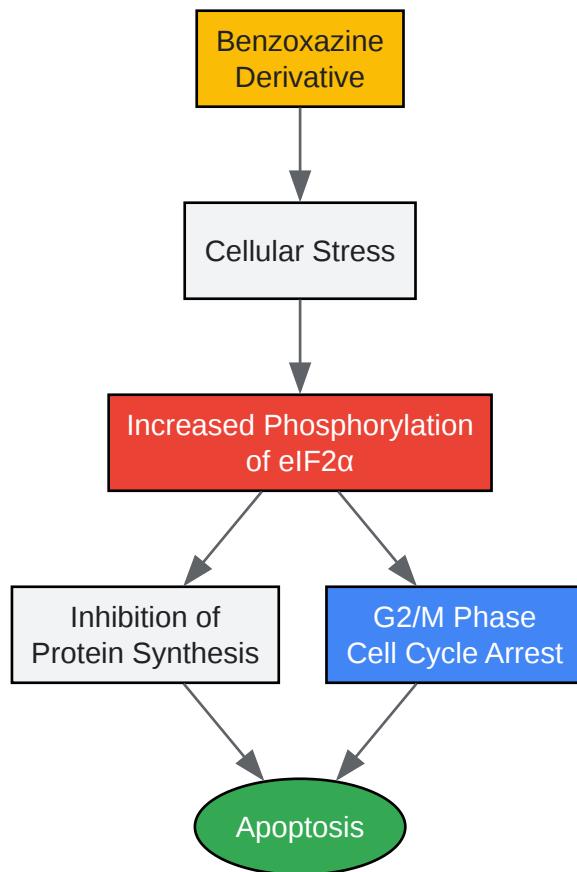
Numerous studies have highlighted the potential of this scaffold in developing novel anticancer agents.[\[12\]](#) These compounds have shown moderate to good potency against various cancer cell lines.[\[2\]](#)

Table 2: Anticancer Activity of Selected 3,4-dihydro-2H-1,4-benzoxazine Derivatives

Compound	Cell Line(s)	IC ₅₀ (µM)	Mechanism of Action	Reference
Molecule 14f (a 4-aryl derivative)	PC-3, NHDF, MDA-MB-231, MIA PaCa-2, U-87 MG	7.84–16.2	Not specified	[2] [12]
(RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine*	MCF-7 (Human Breast Cancer)	2.75	G ₂ /M cell cycle arrest, Apoptosis induction via eIF2 α phosphorylation	[13]

*Note: A closely related benzoxathiin analog.

One of the identified mechanisms of action involves the induction of apoptosis and cell cycle arrest. Specifically, active compounds have been shown to increase the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2 α), a key event in the integrated stress response that can lead to apoptosis.[\[13\]](#)



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Caption: Proposed anticancer signaling pathway.

Antimicrobial Activity

The 1,4-benzoxazine core is also associated with significant antimicrobial properties.[8][9] Various derivatives have been synthesized and tested against a range of bacteria and fungi.

Table 3: Antimicrobial Activity of Selected Benzoxazine Derivatives

Compound Class	Test Organism(s)	Activity/MIC	Reference
4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones	Candida albicans	Compounds 9 & 10 showed the best activity	[4]
Arylidene-based benzoxazines	Bacteria and Fungi	Good antibacterial and antifungal activity reported	[14]
3,4-dihydro-s-triazinobenzimidazole s*	S. aureus, E. faecalis (Gram+)	MIC values between 50-400 µg/mL	[15]

*Note: A related fused heterocyclic system.

Other Pharmacological Activities

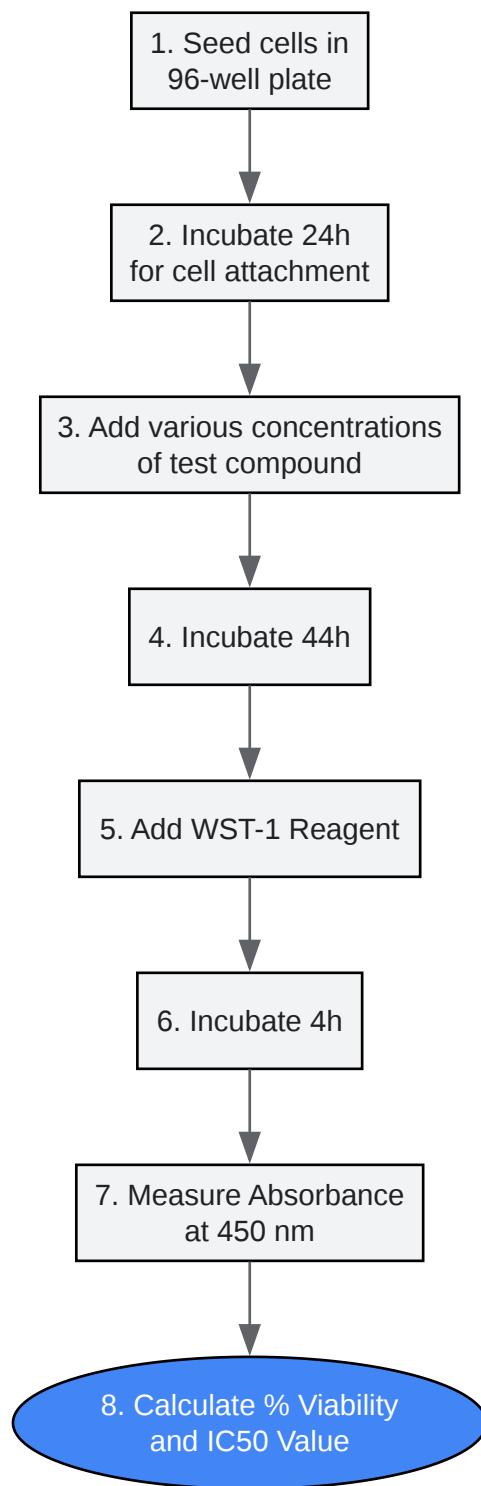
- **Antithrombotic Activity:** Researchers have successfully combined mimetics of thrombin inhibitors and glycoprotein IIb/IIIa receptor antagonists within the 3,4-dihydro-2H-1,4-benzoxazine scaffold. This led to compounds with dual-function antithrombotic activity, displaying submicromolar inhibition constants (Ki) for thrombin and potent inhibition of fibrinogen binding.[3]
- **Antioxidant Activity:** Novel hybrids of 1,4-benzoxazine with catechol or resorcinol have been synthesized and shown to act as radical scavengers, reduce intracellular reactive oxygen species (ROS), and enhance cellular glutathione (GSH) levels in fibroblasts.[7]

Detailed Experimental Protocol: In Vitro Cytotoxicity Assay (WST-1)

The following is a representative protocol for determining the cytotoxic effects of synthesized compounds on mammalian cell lines, as described in the literature.[16]

- **Cell Culture:** Grow mammalian cells (e.g., MCF-7, HDF) as a monolayer in the appropriate DMEM medium supplemented with 10% fetal bovine serum (FBS), 1% glutamine, and 1% antibiotic solution at 37 °C in a humidified 5% CO₂ atmosphere.

- Seeding: Seed cells into 96-well plates at a density of 2.5×10^4 to 4×10^4 cells per mL and incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare stock solutions of the test compounds in growth media (with 0.5% DMSO to aid solubility). Expose the cells to a range of concentrations of the test compounds (e.g., from 2 μ M to 10 mM). Include blank (media only) and growth control (cells with 0.5% DMSO media) wells.
- Incubation: Incubate the treated cells for 44 hours at 37 °C.
- Viability Assessment: Add 10 μ L of WST-1 reagent to each well and incubate for an additional 4 hours at 37 °C.
- Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
- Analysis: Calculate cell viability as the percentage of the absorbance of treated cells relative to the control cells. Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

[Click to download full resolution via product page](#)**Caption:** Workflow for a WST-1 cytotoxicity assay.

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